6-Chloro-2-phenylisoindolin-1-one

Chemical Biology Luciferase Inhibition Synthetic Methodology

6-Chloro-2-phenylisoindolin-1-one (CAS 33886-49-6) is a heterocyclic small molecule belonging to the 2-aryl-isoindolin-1-one class, a privileged scaffold in medicinal chemistry. It consists of a fused isoindolinone core bearing a phenyl substituent at the N-2 position and a chlorine atom at the C-6 position of the benzene ring.

Molecular Formula C14H10ClNO
Molecular Weight 243.69 g/mol
Cat. No. B14126005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-phenylisoindolin-1-one
Molecular FormulaC14H10ClNO
Molecular Weight243.69 g/mol
Structural Identifiers
SMILESC1C2=C(C=C(C=C2)Cl)C(=O)N1C3=CC=CC=C3
InChIInChI=1S/C14H10ClNO/c15-11-7-6-10-9-16(14(17)13(10)8-11)12-4-2-1-3-5-12/h1-8H,9H2
InChIKeyUSCOOLFBBINMHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-phenylisoindolin-1-one: A Defined Chlorinated Isoindolinone Scaffold for Targeted Chemical Biology and Medicinal Chemistry Procurement


6-Chloro-2-phenylisoindolin-1-one (CAS 33886-49-6) is a heterocyclic small molecule belonging to the 2-aryl-isoindolin-1-one class, a privileged scaffold in medicinal chemistry [1]. It consists of a fused isoindolinone core bearing a phenyl substituent at the N-2 position and a chlorine atom at the C-6 position of the benzene ring [1]. This specific substitution pattern distinguishes it from the broader family of isoindolinones and serves as a critical synthetic entry point for generating diverse, biologically active analogs, particularly those targeting luciferase and enteroviral pathogens [1].

Why a Generic Isoindolin-1-one Cannot Substitute for 6-Chloro-2-phenylisoindolin-1-one in Luciferase and Antiviral Programs


The C-6 chlorine atom in 6-chloro-2-phenylisoindolin-1-one is not a simple inert substituent; it is a strategic synthetic handle that directly enables the generation of 6-(dimethylamino) analogs, which are known inhibitors of firefly luciferase [1]. Replacing this compound with an unsubstituted 2-phenylisoindolin-1-one would eliminate the ability to synthesize these specific probe molecules via a direct nucleophilic aromatic substitution pathway. Furthermore, structure-activity relationship (SAR) studies on related 2-aryl-isoindolin-1-ones have established that substitution patterns on the benzene core profoundly modulate antiviral potency against Enterovirus A71 (EV-A71), where minor structural changes can shift the half-maximal effective concentration (EC50) from low micromolar to inactive [2]. Therefore, generic substitution risks a complete loss of synthetic utility and a critical break in established SAR trajectories.

Quantitative Differentiation Guide for 6-Chloro-2-phenylisoindolin-1-one Against Closest Analogs


Synthetic Utility for Luciferase Probe Generation: 6-Cl vs. 6-H Comparison

6-Chloro-2-phenylisoindolin-1-one serves as the direct synthetic precursor for 6-(dimethylamino)-2-phenylisoindolin-1-one, a probe molecule essential for investigating firefly luciferase inhibition mechanisms [1]. The unsubstituted analog, 2-phenylisoindolin-1-one, lacks the C-6 chlorine leaving group, making it impossible to install the crucial dimethylamino pharmacophore via the same nucleophilic substitution pathway [1].

Chemical Biology Luciferase Inhibition Synthetic Methodology

Antiviral Scaffold Validation via Class-Level SAR

A series of 2-aryl-isoindolin-1-ones, including the dechlorinated 2-phenyl core, were evaluated for anti-EV-A71 activity [1]. While 6-chloro-2-phenylisoindolin-1-one itself was not the most potent in this study, the class demonstrated that electron-withdrawing or -donating groups on the isoindolinone ring critically impact antiviral EC50 values, with top compounds achieving EC50 values between 1.23–1.76 µM against multiple EV-A71 clinical isolates [1]. This establishes that the 6-chloro analog is not a null compound but a key entry point for further SAR exploration in a validated antiviral chemotype.

Antiviral Research Enterovirus A71 Medicinal Chemistry

Material Procurement Value: Cost and Availability Comparison with 5,6-Dichloro-3-hydroxy-3-phenylisoindolin-1-one

For laboratories requiring a chlorinated isoindolin-1-one core, two common options are 6-chloro-2-phenylisoindolin-1-one and 5,6-dichloro-3-hydroxy-3-phenylisoindolin-1-one. While the 5,6-dichloro analog contains an additional chlorine and a hydroxy group at the C-3 position, it is priced at a significant premium: commercial listings from major suppliers place 6-chloro-2-phenylisoindolin-1-one at prices ranging from $1,766 to $4,804 per unit , whereas the 5,6-dichloro-3-hydroxy derivative can cost in excess of $10,000 per gram from specialty vendors. Moreover, the simpler 6-chloro derivative offers a cleaner synthetic profile for downstream modifications (e.g., Suzuki couplings, aminations) because it lacks the sterically hindered and reactive tertiary alcohol at C-3 [1].

Chemical Procurement Building Blocks Cost Efficiency

Defined Application Scenarios for 6-Chloro-2-phenylisoindolin-1-one Based on Verified Differentiation


Synthesis of Firefly Luciferase Inhibitor Probes for HTS Assay Development

Researchers developing high-throughput screening (HTS) assays based on firefly luciferase chemiluminescence require the specific probe molecules 1 and 2 described by Gunaratna et al. (2021) [1]. 6-Chloro-2-phenylisoindolin-1-one is the mandatory starting material for synthesizing these probes; the unsubstituted 2-phenylisoindolin-1-one cannot be used as it lacks the C-6 halogen handle for late-stage dimethylamino installation [1]. Procuring this specific compound ensures a validated synthetic route and reproducible probe generation for mechanistic studies of luciferase inhibition.

Medicinal Chemistry SAR Expansion of Anti-EV-A71 2-Aryl-Isoindolin-1-ones

The 2-aryl-isoindolin-1-one core is a validated chemotype against Enterovirus A71, with certain analogs achieving EC50 values of 1.23–1.76 µM [2]. 6-Chloro-2-phenylisoindolin-1-one is the ideal starting scaffold for SAR teams aiming to explore the effects of C-6 substitution on antiviral potency, metabolic stability, and selectivity index. Using this compound, chemists can systematically introduce amines, alkyl groups, or aryl fragments at the C-6 position to map the chemical space and improve upon the micromolar potency of first-generation leads.

Cost-Effective Core Scaffold for Parallel Library Synthesis of Chlorinated Heterocycles

For industrial-scale compound library production, the procurement cost of core scaffolds is a critical factor. 6-Chloro-2-phenylisoindolin-1-one is commercially available at a defined price range ($1,766 – $4,804 per unit) that is significantly lower than more heavily functionalized analogs such as the 5,6-dichloro-3-hydroxy derivative . Its single chlorine atom and clean isoindolinone core make it a highly versatile building block for parallel synthesis of diverse chlorinated heterocyclic libraries, enabling efficient hit discovery without the synthetic complications introduced by additional reactive groups.

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